2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a tetrahydroquinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-fluoroaniline with ethylene glycol in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The piperazine intermediate is then reacted with 2-fluorobenzoyl chloride to introduce the fluorophenyl group.
Formation of the Tetrahydroquinazolinone Moiety: The tetrahydroquinazolinone moiety is synthesized separately by reacting 4-methyl-2-aminobenzoic acid with acetic anhydride.
Coupling Reaction: Finally, the piperazine intermediate and the tetrahydroquinazolinone moiety are coupled together using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinazolinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound is explored for its potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the piperazine and fluorophenyl groups but differs in the presence of a triazine moiety.
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: This compound also contains the fluorophenyl and piperazine groups but has a benzimidazole core.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is unique due to its specific combination of structural features, including the tetrahydroquinazolinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new pharmacological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-14-20-16(6-4-8-18(20)28)24-21(23-14)25-19(29)13-26-9-11-27(12-10-26)17-7-3-2-5-15(17)22/h2-3,5,7H,4,6,8-13H2,1H3,(H,23,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHZPBBYDTKMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC(=O)CN3CCN(CC3)C4=CC=CC=C4F)CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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